Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP
Brand Name: Vulcanchem
CAS No.:
VCID: VC13818166
InChI: InChI=1S/C54H61N9O14/c1-38(57-48(64)26-28-72-30-32-74-34-35-75-33-31-73-29-27-56-62-55)50(66)58-39(2)51(67)60-47(52(68)59-44-20-18-40(19-21-44)37-76-53(69)77-46-24-22-45(23-25-46)63(70)71)36-49(65)61-54(41-12-6-3-7-13-41,42-14-8-4-9-15-42)43-16-10-5-11-17-43/h3-25,38-39,47H,26-37H2,1-2H3,(H,57,64)(H,58,66)(H,59,68)(H,60,67)(H,61,65)/t38-,39-,47-/m0/s1
SMILES: CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Molecular Formula: C54H61N9O14
Molecular Weight: 1060.1 g/mol

Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP

CAS No.:

Cat. No.: VC13818166

Molecular Formula: C54H61N9O14

Molecular Weight: 1060.1 g/mol

* For research use only. Not for human or veterinary use.

Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP -

Specification

Molecular Formula C54H61N9O14
Molecular Weight 1060.1 g/mol
IUPAC Name [4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Standard InChI InChI=1S/C54H61N9O14/c1-38(57-48(64)26-28-72-30-32-74-34-35-75-33-31-73-29-27-56-62-55)50(66)58-39(2)51(67)60-47(52(68)59-44-20-18-40(19-21-44)37-76-53(69)77-46-24-22-45(23-25-46)63(70)71)36-49(65)61-54(41-12-6-3-7-13-41,42-14-8-4-9-15-42)43-16-10-5-11-17-43/h3-25,38-39,47H,26-37H2,1-2H3,(H,57,64)(H,58,66)(H,59,68)(H,60,67)(H,61,65)/t38-,39-,47-/m0/s1
Standard InChI Key CKPJTFFBSSZJOK-ATTAMSTFSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
SMILES CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Canonical SMILES CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]

Introduction

Chemical Structure and Functional Components

Core Molecular Architecture

Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP features a tripartite structure:

  • Legumain-Sensitive Peptide Sequence (Ala-Ala-Asn): This tripeptide motif serves as the cleavage site for the lysosomal protease legumain, ensuring intracellular activation of the therapeutic payload.

  • PEG4 Spacer: A tetraethylene glycol chain enhances solubility and reduces steric hindrance during conjugation .

  • Functional Handles:

    • Azide Group: Enables click chemistry-mediated conjugation to alkyne-functionalized molecules .

    • PNP (4-Nitrophenyl) Leaving Group: Facilitates efficient coupling with amine-containing drugs or targeting moieties.

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC54H61N9O14\text{C}_{54}\text{H}_{61}\text{N}_{9}\text{O}_{14}
Molecular Weight1060.1 g/mol
IUPAC Name[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
CAS Number2055042-67-4
SolubilityEnhanced by PEG4 spacer in aqueous media

Synthesis and Conjugation Strategies

Stepwise Assembly

The synthesis involves sequential peptide coupling and PEG incorporation:

  • Solid-Phase Peptide Synthesis (SPPS): The Ala-Ala-Asn(Trt) sequence is assembled on a resin, with trityl (Trt) protection for the asparagine side chain .

  • PEG4-Azide Integration: A four-unit ethylene glycol chain terminated with an azide group is appended via carbodiimide-mediated coupling.

  • PNP Activation: The para-nitrophenyl carbonate (PNP) group is introduced to the para-aminobenzyl (PAB) moiety, enabling efficient drug attachment.

Click Chemistry Applications

The azide terminus allows strain-promoted alkyne-azide cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO)-modified antibodies or small molecules, ensuring site-specific conjugation under physiological conditions .

Mechanisms of Targeted Drug Release

Legumain-Mediated Cleavage

Legumain, a lysosomal cysteine protease overexpressed in tumor microenvironments, hydrolyzes the Asn(Trt)-PAB bond, releasing the active drug. This enzyme’s specificity ensures payload activation only within target cells, reducing systemic exposure.

Table 2: Comparative Enzymatic Cleavage Efficiency

Linker TypeCleavage EnzymeHalf-Life (pH 5.0)Tumor Selectivity
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNPLegumain2.1 hHigh (PSMA+ tumors)
Val-Cit-PABCathepsin B1.5 hModerate
HydrazoneAcidic pH12 hLow

Therapeutic Applications and Preclinical Data

Antibody-Drug Conjugates (ADCs)

In a 2024 study, Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP was conjugated to a TLR7 agonist and anti-PSMA antibody. The conjugate showed:

  • 5.8-fold higher accumulation in PSMA-positive LNCaP tumors vs. PSMA-negative PC3 tumors.

  • 88% tumor growth inhibition in murine xenograft models at 1 mg/kg dosing.

Theranostic Small-Molecule Prodrug Conjugates (T-SMPDCs)

The compound’s PEG spacer facilitates passive tumor targeting via the enhanced permeability and retention (EPR) effect. In vivo fluorescence imaging confirmed 3.4-fold higher intratumoral fluorescence vs. non-PEGylated analogs .

Pharmacokinetic and Stability Profiles

Plasma Stability

The PNP group confers stability in circulation, with <5% drug release observed over 72 hours in human plasma at 37°C. Legumain-specific cleavage in lysosomes (pH 4.5–5.0) ensures compartmentalized activation.

Biodistribution

In BALB/c mice, the PEG4 spacer extended circulation half-life to 14.3 hours vs. 2.1 hours for non-PEGylated counterparts, enhancing tumor uptake by 2.7-fold .

Comparative Advantages Over Traditional Linkers

Reduced Off-Target Toxicity

Unlike acid-labile hydrazone linkers, which release payloads prematurely in serum (15–20% release at pH 7.4), Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP maintains >95% stability until lysosomal entry .

Modularity in Drug Loading

The azide-PNP dual functionality allows sequential conjugation of targeting moieties and drugs, enabling precise control over drug-antibody ratios (DARs).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator